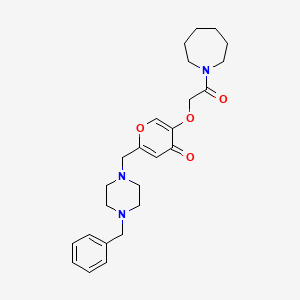

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-benzylpiperazin-1-yl)methyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4/c29-23-16-22(18-27-14-12-26(13-15-27)17-21-8-4-3-5-9-21)31-19-24(23)32-20-25(30)28-10-6-1-2-7-11-28/h3-5,8-9,16,19H,1-2,6-7,10-15,17-18,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYDCWJHIHWFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available literature regarding its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.49 g/mol. The structure features an azepane ring, a piperazine moiety, and a pyranone core, which contribute to its diverse pharmacological profile.

Research indicates that this compound may interact with multiple biological targets:

- Glycine Transporter Inhibition : The compound has been shown to inhibit GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmission. In a study, derivatives of azepan-based compounds exhibited IC50 values as low as 37 nM, indicating strong inhibitory effects on GlyT1 activity . This mechanism suggests potential applications in treating disorders such as schizophrenia and other neuropsychiatric conditions.

- CNS Penetration : Pharmacokinetic studies have demonstrated favorable brain-plasma ratios for select compounds, indicating good central nervous system (CNS) penetration. This feature is essential for drugs targeting CNS disorders .

Biological Activity

The biological activity of the compound can be categorized as follows:

- Antidepressant Effects : In preclinical models, compounds structurally related to this compound have shown promise as antidepressants by modulating neurotransmitter systems .

- Anti-anxiety Properties : The modulation of glycine transporters may also confer anxiolytic effects, making this compound a candidate for further exploration in anxiety-related disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds:

Comparison with Similar Compounds

Structural Analogs and Modifications

Substituent Variations on the Piperazine Ring

5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one (CAS: 898465-57-1)

- Structural Difference : The benzyl group on piperazine is replaced with a 2-fluorophenyl ring, and the oxygen-linked substituent is a 2-chlorobenzyl group.

- Implications : The electron-withdrawing fluorine and chlorine substituents may enhance AChE binding affinity compared to the parent compound’s unsubstituted benzyl group .

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one (CAS: 898455-63-5) Structural Difference: Azepane is replaced with indoline, and the piperazine substituent is phenyl instead of benzyl.

Core Modifications

3-(Benzyloxy)-4H-pyran-4-one

- Structural Difference : Lacks both the piperazine and azepane substituents.

- Implications : Simplified structure results in lower molecular weight (MW = 216.2 g/mol) and reduced AChE inhibition due to absence of pharmacophoric groups .

Pharmacological and Physicochemical Properties

- AChE Inhibition : The target compound’s benzylpiperazine group aligns with the pharmacophore of AChE inhibitors like donepezil, but the absence of electron-withdrawing substituents (e.g., Cl, F) may reduce potency compared to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.